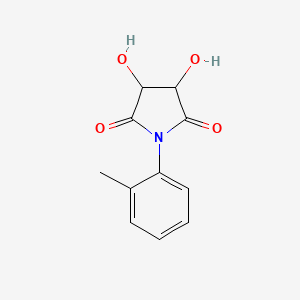
3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione
説明
3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione, also known as urate oxidase inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This molecule is of particular interest due to its ability to inhibit urate oxidase, an enzyme that plays a crucial role in the metabolism of purines in humans.
作用機序
The mechanism of action of 3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione oxidase inhibitor is based on its ability to inhibit the activity of this compound oxidase. This enzyme is responsible for the conversion of uric acid to allantoin, a more soluble compound that can be easily excreted by the kidneys. By inhibiting this compound oxidase, the inhibitor can help to reduce the levels of uric acid in the body, thereby preventing the formation of uric acid crystals.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound oxidase inhibitor have been extensively studied. One of the most significant effects is its ability to reduce the levels of uric acid in the body. This can help to prevent the formation of uric acid crystals, which can cause inflammation and damage to the joints. Additionally, the inhibitor has been shown to have antioxidant properties, which can help to protect against oxidative stress and inflammation.
実験室実験の利点と制限
The advantages of using 3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione oxidase inhibitor in lab experiments include its well-established mechanism of action and its ability to reduce the levels of uric acid in the body. However, there are also some limitations to its use. For example, the inhibitor can be difficult to synthesize and may be expensive to produce in large quantities.
将来の方向性
There are several potential future directions for research on 3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione oxidase inhibitor. One area of interest is the development of more efficient synthesis methods that can produce the molecule in larger quantities and at a lower cost. Additionally, there is ongoing research into the potential therapeutic applications of the inhibitor beyond gout, such as in the treatment of other inflammatory conditions. Finally, there is also interest in exploring the potential use of the inhibitor as a diagnostic tool for certain medical conditions, such as hyperuricemia.
科学的研究の応用
The 3,4-dihydroxy-1-(2-methylphenyl)-2,5-pyrrolidinedione oxidase inhibitor has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of gout, a type of arthritis caused by the accumulation of uric acid crystals in the joints. Urate oxidase inhibitor can help to reduce the levels of uric acid in the body, thereby preventing the formation of these crystals.
特性
IUPAC Name |
3,4-dihydroxy-1-(2-methylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-6-4-2-3-5-7(6)12-10(15)8(13)9(14)11(12)16/h2-5,8-9,13-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWXBJIGIYTPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(C(C2=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(cyclohexylamino)(oxo)acetyl]hydrazono}-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide](/img/structure/B3881420.png)
![8-[1-(2-thienylcarbonyl)piperidin-4-yl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3881429.png)
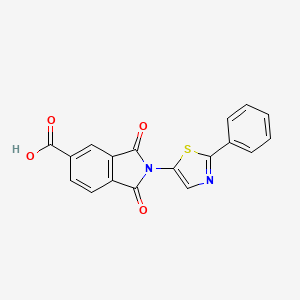
![1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3881443.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)

![4-[(1H-indol-3-ylcarbonyl)hydrazono]-4-phenylbutanoic acid](/img/structure/B3881463.png)

![4-(dimethylamino)-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B3881486.png)
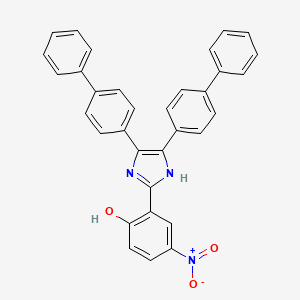
![4-[2-(2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3881509.png)
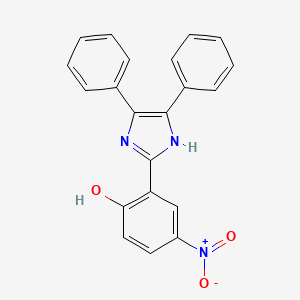
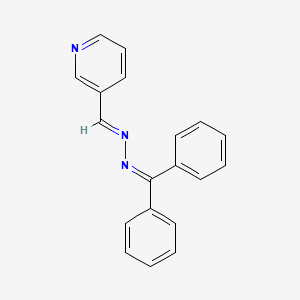
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3881525.png)
